![molecular formula C14H13N5S B1434000 N-methyl-4-[4-methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine CAS No. 499796-07-5](/img/structure/B1434000.png)

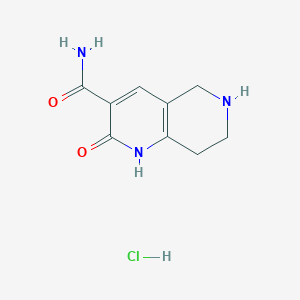

N-methyl-4-[4-methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine

Übersicht

Beschreibung

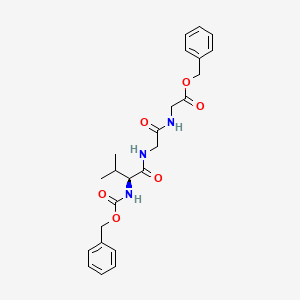

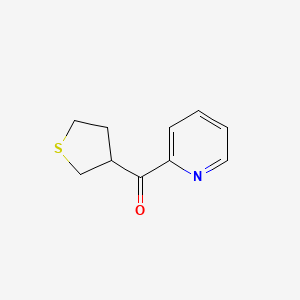

“N-methyl-4-[4-methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine” is a complex organic compound. It is a derivative of pyridin-2-yl pyrimidine, which is known to exhibit a wide range of pharmacological activities and is often used in the design of privileged structures in medicinal chemistry .

Synthesis Analysis

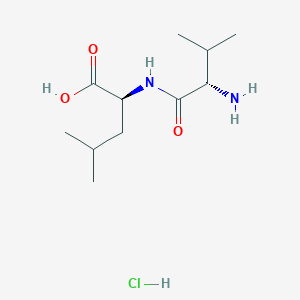

The synthesis of similar compounds involves a series of chemical reactions. For instance, N-(pyridin-4-yl)pyridin-4-amine was synthesized via a modified literature procedure. To a solution of pyridin-4-amine, 3-methylpyridine was added dropwise .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using classical molecular simulation methods. These methods were used to describe the arrangement of intercalated molecules within a layered structure .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the derivatives of N-(pyridin-4-yl)pyridin-4-amine and its methyl and nitro derivatives are arranged in the interlayer space of zirconium sulfophenylphosphonate .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various methods. For instance, the final structure of the compound was determined by 1 HNMR spectrum .Wissenschaftliche Forschungsanwendungen

Synthesis and Structure-Activity Relationship

A study focused on the synthesis and structure-activity relationship of 4-amino-2-phenylpyrimidine derivatives, including compounds structurally related to "N-methyl-4-[4-methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine", as a series of novel GPR119 agonists. These compounds, such as 2-(4-bromophenyl)-6-methyl-N-[2-(1-oxidopyridin-3-yl)ethyl]pyrimidin-4-amine, were shown to improve glucose tolerance in mice following oral administration, indicating their potential in therapeutic applications related to glucose metabolism (Negoro et al., 2012).

Anti-Inflammatory and Ulcerogenicity Studies

Another research area involves the synthesis and evaluation of novel substituted and fused Pyrazolo[3,4-d]pyrimidin-4-ones for their anti-inflammatory and ulcerogenicity properties. These compounds, including those structurally akin to the specified chemical, were synthesized and tested for their therapeutic potential. Notably, some derivatives demonstrated good anti-inflammatory activity with minimal ulcerogenic effects, suggesting their use as safer anti-inflammatory agents (El-Tombary, 2013).

Cytoprotective Antiulcer Activity

Further research has been conducted on derivatives related to the specified compound for their cytoprotective antiulcer activity. A study synthesized (1H-Pyrazol-1-yl)- and (1H-imidazol-1-yl)-pyrimidines, evaluating their activity in cytoprotective antiulcer models. Among these, specific derivatives showed potent inhibition of induced ulcers in rats, highlighting their potential in developing anti-ulcer medications with cytoprotective properties (Ikeda et al., 1996).

Wirkmechanismus

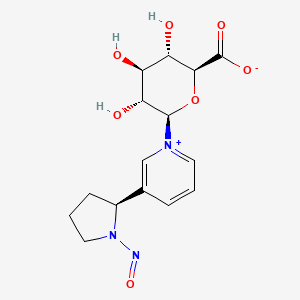

Target of Action

Similar compounds have been found to interact with tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signaling, thereby influencing cell growth and proliferation.

Mode of Action

Similar compounds, such as imatinib, bind to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding inhibits the activity of the tyrosine kinases, thereby affecting cell growth and proliferation.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-methyl-4-(4-methyl-2-pyridin-4-yl-1,3-thiazol-5-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5S/c1-9-12(11-5-8-17-14(15-2)19-11)20-13(18-9)10-3-6-16-7-4-10/h3-8H,1-2H3,(H,15,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZOSXWLAHJCEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=NC=C2)C3=NC(=NC=C3)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,3-Difluorophenyl)methoxy]pyridine](/img/structure/B1433919.png)

![4-[2-(4-Chloro-1H-pyrazol-1-yl)ethoxy]-3-fluoroaniline hydrochloride](/img/structure/B1433930.png)

![{1-[2-(2-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-YL}acetic acid](/img/structure/B1433931.png)

![Methyl 2-({[(tert-butoxy)carbonyl]amino}amino)-2-phenylacetate](/img/structure/B1433937.png)